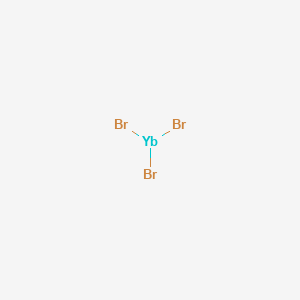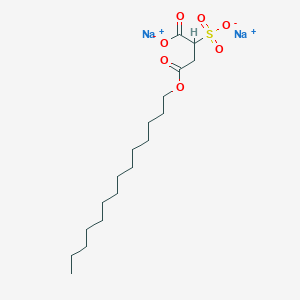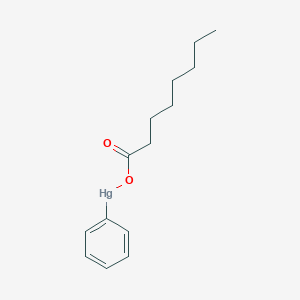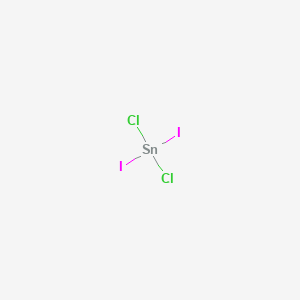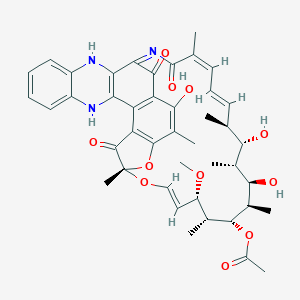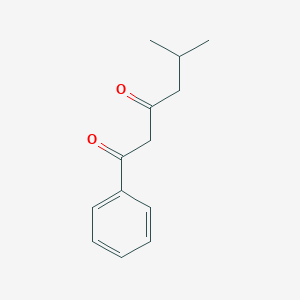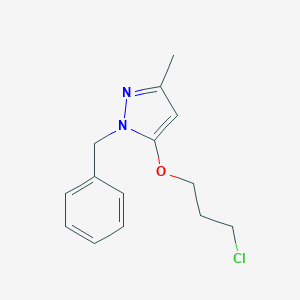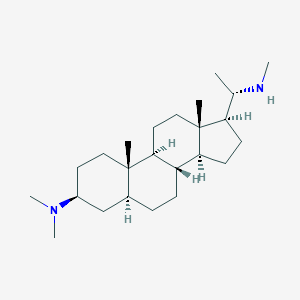
1-(p-Chlorophenylthio)-2-propanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(p-Chlorophenylthio)-2-propanol, also known as PCPTP, is a chemical compound that has been extensively studied for its potential use in scientific research. This compound has been found to have a wide range of biochemical and physiological effects, which makes it a valuable tool for researchers in many different fields. In
Applications De Recherche Scientifique
1-(p-Chlorophenylthio)-2-propanol has been found to have a wide range of applications in scientific research. One of the most significant uses of this compound is in the study of protein tyrosine phosphatases (PTPs). PTPs are a family of enzymes that play a critical role in regulating cell signaling pathways. Dysregulation of PTPs has been linked to many diseases, including cancer, diabetes, and autoimmune disorders.
This compound has been found to be a potent inhibitor of PTP activity, making it a valuable tool for studying the role of PTPs in disease. Researchers have used this compound to investigate the role of PTPs in cancer cell proliferation, insulin signaling, and immune system function.
Mécanisme D'action
1-(p-Chlorophenylthio)-2-propanol works by binding to the active site of PTPs, preventing them from dephosphorylating target proteins. This results in the accumulation of phosphorylated proteins, which can have a wide range of effects on cellular signaling pathways. The precise mechanism of action of this compound is still being studied, but it is believed to involve the formation of a covalent bond between the compound and the active site of the enzyme.
Biochemical and Physiological Effects:
This compound has been found to have a wide range of biochemical and physiological effects. In addition to its inhibition of PTP activity, this compound has been found to modulate the activity of other enzymes, including protein kinases and phospholipases. It has also been found to have anti-inflammatory and anti-tumor properties.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of 1-(p-Chlorophenylthio)-2-propanol for lab experiments is its specificity for PTPs. This allows researchers to selectively inhibit PTP activity without affecting other cellular processes. This compound is also relatively stable and easy to synthesize, making it a cost-effective tool for research.
One limitation of this compound is its potential toxicity. While the compound has been found to be relatively non-toxic in vitro, its effects on living organisms are still being studied. Researchers must be careful when working with this compound to ensure that they do not expose themselves or others to the compound.
Orientations Futures
There are many potential future directions for research on 1-(p-Chlorophenylthio)-2-propanol. One area of interest is the development of more potent and selective inhibitors of PTPs. Researchers are also investigating the use of this compound in combination with other drugs for the treatment of cancer and other diseases.
Another area of interest is the study of the cellular signaling pathways that are affected by this compound inhibition. By understanding the downstream effects of PTP inhibition, researchers may be able to identify new targets for drug development.
Conclusion:
Overall, this compound is a valuable tool for scientific research due to its specificity for PTPs and its wide range of biochemical and physiological effects. While there are some limitations to its use, the potential benefits of this compound for research are significant. Further research is needed to fully understand the mechanism of action of this compound and its potential applications in the treatment of disease.
Méthodes De Synthèse
The synthesis of 1-(p-Chlorophenylthio)-2-propanol involves the reaction of 2-propanol with p-chlorobenzenethiol in the presence of a catalyst. This reaction results in the formation of this compound, which can be purified through a series of distillation and crystallization steps. The purity of the final product is critical for its use in scientific research, as impurities can interfere with the results of experiments.
Propriétés
Numéro CAS |
13663-04-2 |
|---|---|
Formule moléculaire |
C9H11ClOS |
Poids moléculaire |
202.7 g/mol |
Nom IUPAC |
1-(4-chlorophenyl)sulfanylpropan-2-ol |
InChI |
InChI=1S/C9H11ClOS/c1-7(11)6-12-9-4-2-8(10)3-5-9/h2-5,7,11H,6H2,1H3 |
Clé InChI |
CHHYHUZLMAKWAS-UHFFFAOYSA-N |
SMILES |
CC(CSC1=CC=C(C=C1)Cl)O |
SMILES canonique |
CC(CSC1=CC=C(C=C1)Cl)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



